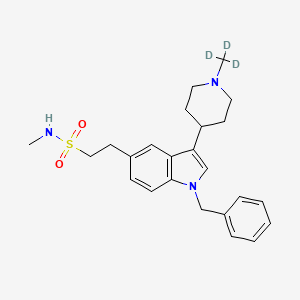
N-Benzyloxy Naratriptan-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Benzyloxy Naratriptan-d3 is a deuterated derivative of Naratriptan, a triptan drug used primarily for the treatment of migraine headaches. The compound is characterized by the substitution of three hydrogen atoms with deuterium atoms, which can be useful in various scientific research applications, particularly in the study of drug metabolism and pharmacokinetics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyloxy Naratriptan-d3 involves multiple steps, starting from the basic structure of Naratriptan. The process typically includes:
Protection of Functional Groups: Protecting groups are used to shield reactive sites on the molecule during intermediate steps.
Deuterium Incorporation: Deuterium atoms are introduced through specific reactions, often involving deuterated reagents.
Benzyloxy Group Addition: The benzyloxy group is added to the nitrogen atom in the indole ring structure of Naratriptan.
Deprotection: The protecting groups are removed to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification and quality control.
Análisis De Reacciones Químicas
Types of Reactions
N-Benzyloxy Naratriptan-d3 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfoxides back to sulfides.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon or specific nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution can introduce various functional groups to the benzyloxy position.
Aplicaciones Científicas De Investigación
N-Benzyloxy Naratriptan-d3 has several scientific research applications:
Pharmacokinetics: Used to study the metabolic pathways and pharmacokinetics of Naratriptan.
Drug Metabolism: Helps in understanding the metabolic stability and biotransformation of Naratriptan.
Isotope Labeling: Utilized in isotope labeling studies to trace the distribution and elimination of the drug in biological systems.
Analytical Chemistry: Employed in the development and validation of analytical methods for drug quantification.
Mecanismo De Acción
N-Benzyloxy Naratriptan-d3, like Naratriptan, acts as a selective agonist for serotonin (5-hydroxytryptamine) type 1B and 1D receptors. These receptors are located in cranial arteries and cause vasoconstriction, which helps in relieving migraine headaches. The compound also activates 5-hydroxytryptamine receptors on peripheral terminals of the trigeminal nerve, contributing to its antimigraine effects.
Comparación Con Compuestos Similares
Similar Compounds
Naratriptan: The non-deuterated form of the compound.
Sumatriptan: Another triptan drug used for migraine treatment.
Rizatriptan: Similar in structure and function to Naratriptan.
Uniqueness
N-Benzyloxy Naratriptan-d3 is unique due to the presence of deuterium atoms, which provide stability and allow for detailed pharmacokinetic studies. The benzyloxy group further differentiates it from other triptan drugs, potentially offering different pharmacological properties and applications.
Propiedades
IUPAC Name |
2-[1-benzyl-3-[1-(trideuteriomethyl)piperidin-4-yl]indol-5-yl]-N-methylethanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O2S/c1-25-30(28,29)15-12-19-8-9-24-22(16-19)23(21-10-13-26(2)14-11-21)18-27(24)17-20-6-4-3-5-7-20/h3-9,16,18,21,25H,10-15,17H2,1-2H3/i2D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMMCMFIZEQDFST-BMSJAHLVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)CCC1=CC2=C(C=C1)N(C=C2C3CCN(CC3)C)CC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1CCC(CC1)C2=CN(C3=C2C=C(C=C3)CCS(=O)(=O)NC)CC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
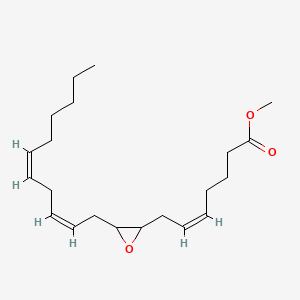
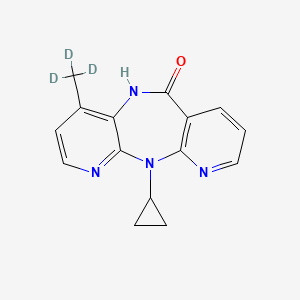


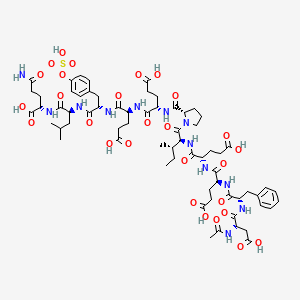

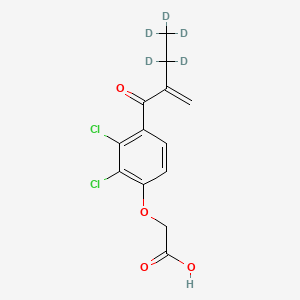






![1,4-Dihydroimidazo[5,1-d][1,2,3,5]tetrazine](/img/structure/B589222.png)
